molecular formula C26H21BrO5 B11574386 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate

Cat. No.: B11574386
M. Wt: 493.3 g/mol
InChI Key: JVCRASCFJHALDX-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring fused with a cycloheptane ring, an ethoxyphenyl group, and a bromobenzoate moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate can be achieved through a multi-step process involving several key reactions:

    Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using ethoxybenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Cycloheptane Ring: The cycloheptane ring can be formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-diones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The furan ring and bromobenzoate moiety may allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.

    Cycloheptane Derivatives: Compounds like cycloheptanone and cycloheptanol have similar ring structures and can undergo analogous chemical reactions.

    Bromobenzoates: Compounds such as methyl 2-bromobenzoate and ethyl 2-bromobenzoate share the bromobenzoate moiety and exhibit similar substitution reactions.

Uniqueness

The uniqueness of 6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate lies in its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of the ethoxyphenyl group, the fused furan-cycloheptane ring system, and the bromobenzoate moiety make it a versatile and potentially valuable compound for various applications.

Properties

Molecular Formula

C26H21BrO5

Molecular Weight

493.3 g/mol

IUPAC Name

[6-(4-ethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-bromobenzoate

InChI

InChI=1S/C26H21BrO5/c1-4-30-19-11-9-17(10-12-19)18-13-22(28)24-15(2)31-16(3)25(24)23(14-18)32-26(29)20-7-5-6-8-21(20)27/h5-14H,4H2,1-3H3

InChI Key

JVCRASCFJHALDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC(=O)C4=CC=CC=C4Br)C)C

Origin of Product

United States

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